N-[1-(4-chlorophenyl)ethyl]aniline
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Overview
Description
N-[1-(4-chlorophenyl)ethyl]aniline is an organic compound with the molecular formula C14H14ClN It is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)ethyl]aniline typically involves the reaction of 4-chloroacetophenone with aniline in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the carbonyl group in 4-chloroacetophenone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This approach allows for the reduction of 4-chloroacetophenone in the presence of aniline under mild conditions, leading to high yields of the target compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
N-[1-(4-chlorophenyl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[1-(4-chlorophenyl)ethyl]aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group can enhance binding affinity to certain targets, while the aniline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-bromophenyl)ethyl]aniline
- N-[1-(4-fluorophenyl)ethyl]aniline
- N-[1-(4-methylphenyl)ethyl]aniline
Uniqueness
N-[1-(4-chlorophenyl)ethyl]aniline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s stability and its interactions with other molecules, making it distinct from its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-11(12-7-9-13(15)10-8-12)16-14-5-3-2-4-6-14/h2-11,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQDWJPOZCOICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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